Nalidixic Acid-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

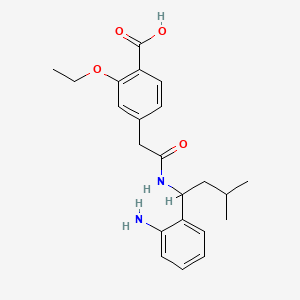

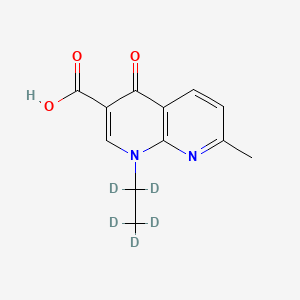

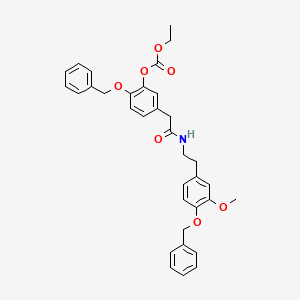

Nalidixic Acid-d5 is the deuterium labeled Nalidixic acid . It is a quinolone antibiotic that is effective against both gram-positive and gram-negative bacteria . Nalidixic acid acts in a bacteriostatic manner in lower concentrations and is bactericidal in higher concentrations .

Molecular Structure Analysis

Nalidixic Acid-d5 is a synthetic 1,8-naphthyridine antimicrobial agent . It has a molecular formula of C12H12N2O3 .

Chemical Reactions Analysis

Nalidixic acid inhibits a subunit of DNA gyrase and IV and reversibly blocks DNA replication in susceptible bacteria .

科学的研究の応用

Antibacterial and Antifungal Applications

Nalidixic Acid-d5 has been used in the development of nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives . These nanoformulations have shown promising results in terms of antibacterial and anticandida activity, with the chloro, furanyl, and sulfonyl acyl substituted derivatives of nalidixic acid displaying the most promising results . Among the screened bacteria, Acinetobacter baumannii displayed maximum sensitivity to these nanoformulations .

Nanomedicine

Nalidixic Acid-d5 has potential applications in nanomedicine. A series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared and found to be stable at different storage temperatures . These nanoformulations presented encouraging results when compared with their non-nano parent counterparts .

Treatment of Urinary Tract Infections (UTIs)

Nalidixic acid, the first synthetic quinolone, was primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria . However, it is no longer in clinical use due to bacterial resistance and the development of more effective antimicrobials .

Development of New Antibiotics

Resistance to antibiotics is one of the greatest threats to global health. Consequently, there is an urgent need for the development of new, more effective, and safe antibiotics . Nalidixic Acid-d5, as a quinolone antibiotic, has been used in research to develop new antibiotics .

Metal Complexation

Nalidixic Acid-d5 has been used to obtain new metal complexes with lanthanide cations (La3+, Sm3+, Eu3+, Gd3+, Tb3+). The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen .

Treatment of Various Infections

Quinolone-based compounds, including Nalidixic Acid-d5, have been reported for activity against malaria, tuberculosis, fungal and helminth infections . Hence, the quinolone scaffold is of great interest to several researchers in diverse disciplines .

作用機序

- The compound’s primary target is the A subunit of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By inhibiting this subunit, Nalidixic Acid-d5 disrupts bacterial DNA synthesis and replication .

Target of Action

Mode of Action

Safety and Hazards

Nalidixic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling it .

特性

IUPAC Name |

7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWLWQUZZRMNGJ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

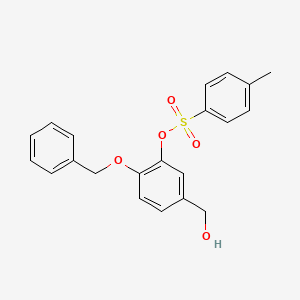

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)